
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine is a heterocyclic organic compound that belongs to the oxazoline family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often followed by in-line quenching of residual hydrofluoric acid to ensure safety and purity of the product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . This method offers improved safety and efficiency compared to traditional batch synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups on the oxazoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: The products vary based on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol
- 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
- 1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-oxazol-5-yl})
Comparison: 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine is unique due to its specific substitution pattern and the presence of an amine group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amine group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets .
Propiedades
Número CAS |
133329-05-2 |
|---|---|
Fórmula molecular |
C5H10N2O |
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
3,5-dimethyl-4H-1,2-oxazol-5-amine |
InChI |
InChI=1S/C5H10N2O/c1-4-3-5(2,6)8-7-4/h3,6H2,1-2H3 |
Clave InChI |
GCFZEPMPIFHDHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(C1)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


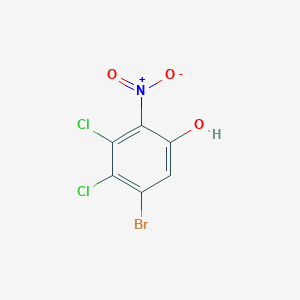
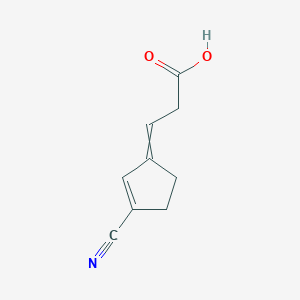

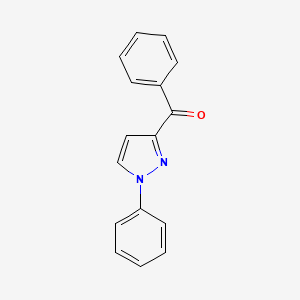
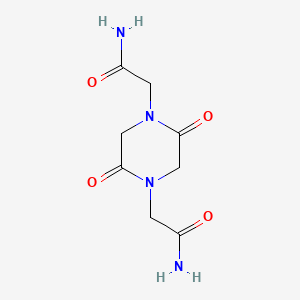

![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
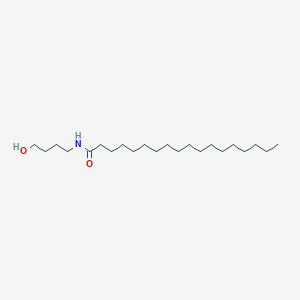
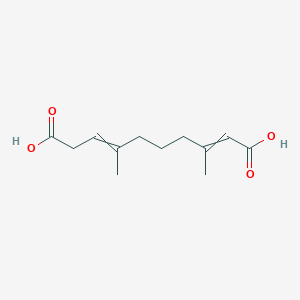

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
